FX1

Overview

Description

FX1 is a synthetic organic compound known for its potent and selective inhibition of the BCL6 protein. BCL6 is an oncogene involved in the progression of certain cancers, particularly diffuse large B cell lymphoma. This compound disrupts the formation of BCL6 repression complexes, thereby reactivating BCL6 target genes and inducing apoptosis in cancer cells .

Mechanism of Action

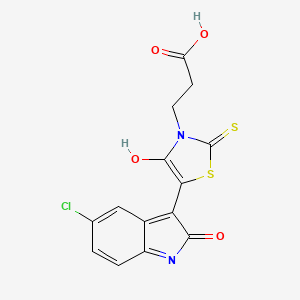

FX1, also known as (Z)-3-(5-(5-chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid or (5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, is a potent inhibitor of BCL6 . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the BCL6 oncogene . BCL6 is involved in cancer progression and is a preferred target of anti-cancer treatments . BCL6 expression is higher in HTLV-1-infected T cell lines than in uninfected T cell lines .

Mode of Action

This compound inhibits BCL6 by binding to it at a key region of its lateral groove, disrupting the formation of the BCL6 repression complex . The virus oncoprotein Tax induces BCL6 mRNA expression in T cells, whereas BCL6 knockdown reduces HTLV-1-infected T cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the cell growth and survival of HTLV-1-infected T cell lines in a dose- and time-dependent manner . This compound decreases the levels of cell cycle regulatory proteins (phosphorylated retinoblastoma protein, cyclin-dependent kinase 4, cyclin D2, and c-Myc) and increases the levels of BCL6 target proteins (p21, p27, and p53), indicating that this compound arrests the cell cycle at the G1 phase . This compound also inhibits NF-κB and Akt signaling pathways .

Result of Action

This compound induces apoptosis concomitantly with Bak upregulation and downregulation of survivin, Bcl-xL, and Mcl-1, as well as with the activation of caspase-3, -8, -9, and poly (ADP-ribose) polymerase . These events are due to the induction of the activity of cell cycle checkpoint proteins and relief of direct repression of the targets of cell cycle checkpoint proteins .

Biochemical Analysis

Biochemical Properties

FX1 interacts with the BCL6 protein, leading to the disruption of BCL6 repression complex formation and reactivation of BCL6 target genes . This interaction influences various biochemical reactions within the cell. The compound’s effect on BCL6 leads to changes in the expression of critical checkpoint target proteins of BCL6, including p53, p21, and p27 . These proteins can activate their downstream cell death and anti-proliferative pathways .

Cellular Effects

This compound has a profound impact on cellular processes. It efficiently inhibits the cell growth and survival of HTLV-1-infected T cell lines in a dose- and time-dependent manner . This compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit NF-κB and Akt signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It disrupts the formation of the BCL6 repression complex, leading to the reactivation of BCL6 target genes . This disruption results in changes in gene expression, including the upregulation of cell cycle checkpoint proteins and the downregulation of cell cycle regulatory proteins .

Dosage Effects in Animal Models

While specific studies detailing the dosage effects of this compound in animal models are currently lacking, it is known that this compound efficiently inhibits the growth and survival of HTLV-1-infected T cell lines in a dose-dependent manner .

Metabolic Pathways

Given its role as a BCL6 inhibitor, it is likely that this compound interacts with enzymes and cofactors associated with the regulation of this protein .

Transport and Distribution

Given its role as a BCL6 inhibitor, it is likely that this compound interacts with transporters or binding proteins associated with the regulation of this protein .

Subcellular Localization

Bcl6, the protein that this compound inhibits, is primarily localized in the nucleus . Therefore, it is plausible that this compound also localizes to the nucleus to exert its inhibitory effects on BCL6.

Preparation Methods

Synthetic Routes and Reaction Conditions

FX1 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-oxoindoline with thiazolidine-2-thione in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with propanoic acid to yield this compound .

Industrial Production Methods

The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The process includes the preparation of the starting materials, reaction under controlled conditions, and purification using HPLC .

Chemical Reactions Analysis

Types of Reactions

FX1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: this compound can be reduced under specific conditions to yield different intermediates.

Substitution: This compound can undergo substitution reactions, particularly at the chloro and thiazolidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used for the oxidation of this compound.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidative degradation products and substituted derivatives of this compound .

Scientific Research Applications

FX1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the inhibition of BCL6 and its effects on gene expression.

Biology: this compound is employed in research to understand the role of BCL6 in cellular processes and cancer progression.

Medicine: this compound is investigated for its potential therapeutic applications in treating cancers, particularly diffuse large B cell lymphoma.

Industry: This compound is used in the development of new cancer therapies and as a reference compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

79-6: Another BCL6 inhibitor with a similar mechanism of action but lower efficacy compared to FX1.

SMRT: A corepressor protein that binds to BCL6 but with less affinity than this compound.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency in inhibiting BCL6. It shows greater efficacy in reversing BCL6-mediated gene repression and inducing apoptosis in cancer cells compared to other similar compounds .

Properties

IUPAC Name |

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGCTWNOMSQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of FX1 and how does this interaction affect downstream cellular processes?

A1: this compound specifically targets the BTB domain of the BCL6 protein [, , , , ]. This interaction disrupts the formation of the BCL6 repression complex, preventing the recruitment of corepressors such as SMRT, NCOR, and BCOR [, ]. Consequently, this compound leads to the reactivation of BCL6 target genes involved in cell proliferation, survival, and immune responses [, , ].

Q2: How does this compound impact T follicular helper (Tfh) cells and what are the implications for the humoral immune response?

A2: this compound inhibits Tfh cell differentiation and expansion [, , ]. Tfh cells play a crucial role in the germinal center reaction, where they provide signals for B cell maturation and antibody production []. By inhibiting Tfh cells, this compound effectively suppresses the humoral immune response, leading to a reduction in antibody production [, , ].

Q3: What is the effect of this compound on HIV infection and reactivation in the context of Tfh cells?

A3: this compound has been shown to repress HIV infection of tonsillar Tfh cells ex vivo []. It also suppresses HIV infection and reactivation in primary, non-Tfh CD4+ T cells []. This effect is attributed to the downregulation of phosphorylated SAMHD1, a restriction factor for HIV, and decreased T cell activation upon this compound treatment [].

Q4: How does this compound affect the NLRP3 inflammasome and what are the implications for hyperoxia-induced lung injury?

A4: this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response []. In a mouse model of hyperoxia-induced lung injury, this compound administration attenuated alveolar simplification, dysregulated angiogenesis, and inflammation, all of which are associated with bronchopulmonary dysplasia (BPD) [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H13ClN4O3S2, and its molecular weight is 408.89 g/mol.

Q6: Is there information on material compatibility, stability under various conditions, or catalytic properties of this compound within the provided research?

A6: The provided research focuses on the biological activity and therapeutic potential of this compound as a BCL6 inhibitor. There is no information available regarding its material compatibility, stability under various conditions, or catalytic properties.

Q7: Was this compound designed using computational chemistry approaches?

A7: Yes, this compound was rationally designed using a structure-based drug design approach. Researchers employed an in silico drug design functional-group mapping strategy called SILCS to develop this compound []. This approach enabled them to create a potent BCL6 inhibitor that binds with high affinity to the BCL6 lateral groove, exceeding the binding affinity of natural BCL6 ligands [].

Q8: Is there information available regarding the structure-activity relationship (SAR) of this compound and the impact of structural modifications on its activity?

A8: The provided research articles do not delve into detailed SAR studies for this compound. The focus is primarily on its biological activity as a BCL6 inhibitor and its therapeutic potential in various disease models.

Q9: What is known about the stability and formulation of this compound, particularly regarding its aqueous solubility and bioavailability?

A9: this compound has limited water solubility []. To enhance its solubility and bioavailability, researchers developed a prodrug called AP-4-287 []. AP-4-287 exhibits improved aqueous solubility and is readily converted to this compound in vivo after intraperitoneal administration [].

Q10: What is the current understanding of this compound's safety profile, pharmacokinetics, and efficacy in preclinical models?

A10: While specific data on SHE regulations and long-term effects are not provided, research highlights that this compound demonstrates promising preclinical efficacy:

- In vivo Efficacy: this compound induces regression of established tumors in mice bearing diffuse large B-cell lymphoma (DLBCL) xenografts []. It also prolongs survival and attenuates immune response in chronic cardiac transplant rejection models in mice []. In a mouse model of hyperoxia-induced lung injury, this compound administration demonstrated long-lasting protective effects (≥4 wk) [].

- In vitro Efficacy: this compound potently suppresses ABC-DLBCL cells in vitro and primary human ABC-DLBCL specimens ex vivo []. It also inhibits leukemia cell growth, enhances apoptosis sensitivity, and prolongs the survival of xenografted mice in a model of CRLF2-rearranged acute lymphoblastic leukemia [].

- Pharmacokinetics (PK): this compound exhibits a shorter half-life in vivo, prompting the development of the prodrug AP-4-287 to improve its PK profile []. A study compared the pharmacokinetics of this compound between mice and macaques and evaluated its lymphoid suppressive effect in uninfected macaques with lymphoid hyperplasia [].

- Safety Profile: Although specific toxicological data isn't detailed in the provided research, the development of a prodrug form (AP-4-287) suggests efforts to enhance its safety and pharmacokinetic properties [].

Q11: Are there known mechanisms of resistance to this compound, and what strategies are being explored to improve its delivery and target specificity?

A11: The provided research primarily focuses on this compound's mechanism of action and preclinical efficacy. Information regarding specific resistance mechanisms, toxicity profiles, or targeted drug delivery approaches for this compound is not discussed in the provided abstracts.

Q12: Are there specific biomarkers being investigated to monitor this compound treatment response, and what are the environmental implications of its use?

A12: The provided research does not delve into details about specific biomarkers for this compound treatment monitoring. Similarly, information on analytical methods for its characterization, its environmental impact, or dissolution and solubility properties is not available in these abstracts.

Q13: What measures are in place to ensure the quality and safety of this compound during development and manufacturing?

A13: The abstracts provided do not contain specific information on the analytical method validation, quality control processes, or potential immunogenicity of this compound. They also lack details on its interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q14: Is this compound biocompatible and biodegradable? Are there viable alternatives to this compound, and what resources are available for further research?

A14: The available abstracts do not provide insights into the biocompatibility, biodegradability, or potential alternatives and substitutes for this compound. Information regarding research infrastructure and resources dedicated to this compound research is also not mentioned.

Q15: What is the historical context of this compound's development, and what are its potential cross-disciplinary applications?

A15: The provided research highlights the use of this compound as a tool to investigate the role of BCL6 in various biological processes and its therapeutic potential in different disease models. Details about the specific historical context, milestones achieved in its development, or cross-disciplinary applications beyond the presented research are not found in the provided abstracts.

- Francisella Strains: Some research papers mention "this compound" in the context of bacterial strains, specifically Francisella, and are unrelated to the BCL6 inhibitor [, , ]. It is important to differentiate these references from the BCL6 inhibitor this compound.

- Ground Reaction Force: Some articles use "this compound" as a label for a component of the ground reaction force during gait analysis [, , ]. These instances are unrelated to the compound discussed in this Q&A.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.